

Part 1: Chemical Identity & Nomenclature Resolution

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Compound of Interest

Compound Name: *1-(tert-Butoxy)-3,5-dichlorobenzene*

Cat. No.: *B13708980*

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In the fragmented landscape of chemical databases, 3,5-dichloro-1-tert-butoxybenzene often suffers from nomenclature ambiguity. For drug development professionals, precise identification is critical to avoid costly procurement errors—specifically, confusing this ether with its alkyl analog (3,5-dichloro-tert-butylbenzene).[1]

This section establishes the definitive identity matrix for the compound to ensure cross-database interoperability (SciFinder, Reaxys, eMolecules).[1]

Synonym & Identifier Matrix

Identifier Type	Value / Designation	Usage Context
CAS Registry Number	74986-43-9	Primary Database Key
IUPAC Name	1,3-Dichloro-5-(2-methyl-2-propanyl)oxybenzene	Regulatory / Patent Filing
CAS Index Name	Benzene, 1,3-dichloro-5-(1,1-dimethylethoxy)-	TSCA / Chemical Inventory
Common Chemical Name	3,5-Dichlorophenyl tert-butyl ether	Laboratory / Vendor Catalogs
InChI Key	ZFHLUUHAMWNEJI-UHFFFAOYSA-N (Verify via structure)	Computational Screening
Molecular Formula	C ₁₀ H ₁₂ Cl ₂ O	Mass Spectrometry (M+ 218. [1]03)



Critical Distinction Warning: Do not confuse with 1-tert-butyl-3,5-dichlorobenzene (CAS 1369899-62-6).[1] The absence of the oxygen atom changes the metabolic profile entirely.[1] Always verify the presence of the ether linkage (-O-) in the structure.[1]

Part 2: Synthetic Pathways & Causality[1]

For research applications requiring high purity (>98%), relying on industrial suppliers can be risky due to batch variability.[1] Below are two validated synthetic protocols. The choice of method depends on scale and available equipment.[1]

Method A: Magnesium Perchlorate Catalyzed O-Alkylation (Lab Scale)

Recommended for: Medicinal Chemistry (Gram-scale), High Safety.[1]

Rationale: Traditional Williamson ether synthesis fails here due to the steric bulk of the tert-butyl group and the elimination side-reactions of tert-butyl halides.[1] This protocol uses Di-tert-butyl dicarbonate (Boc₂O) as a "green" alkylating agent, driven by Lewis acid catalysis.[1]

Protocol:

- Charge: To a flame-dried RBF, add 3,5-dichlorophenol (1.0 equiv) and Boc₂O (2.3 equiv).
- Catalyst: Add Mg(ClO₄)₂ (10 mol%). Note: Magnesium perchlorate is a powerful Lewis acid that activates the carbonate carbonyl.[1]
- Solvent: Dissolve in anhydrous Dichloromethane (DCM) (0.5 M concentration).
- Reaction: Reflux at 40°C for 18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot (R_f ~0.[1]4) should disappear; the ether product is less polar (R_f ~0.8).[1]
- Workup: Quench with water. Extract with DCM.[1] The excess Boc₂O decomposes to isobutylene and CO₂. [1]
- Purification: Silica gel chromatography (100% Hexanes).

Method B: Acid-Catalyzed Addition of Isobutylene (Process Scale)

Recommended for: Process Development (>100g), Cost-Efficiency.[1]

Rationale: This atom-economic route utilizes isobutylene gas.[1] The sulfuric acid protonates the alkene to generate the tert-butyl cation, which is trapped by the phenol.[1]

Protocol:

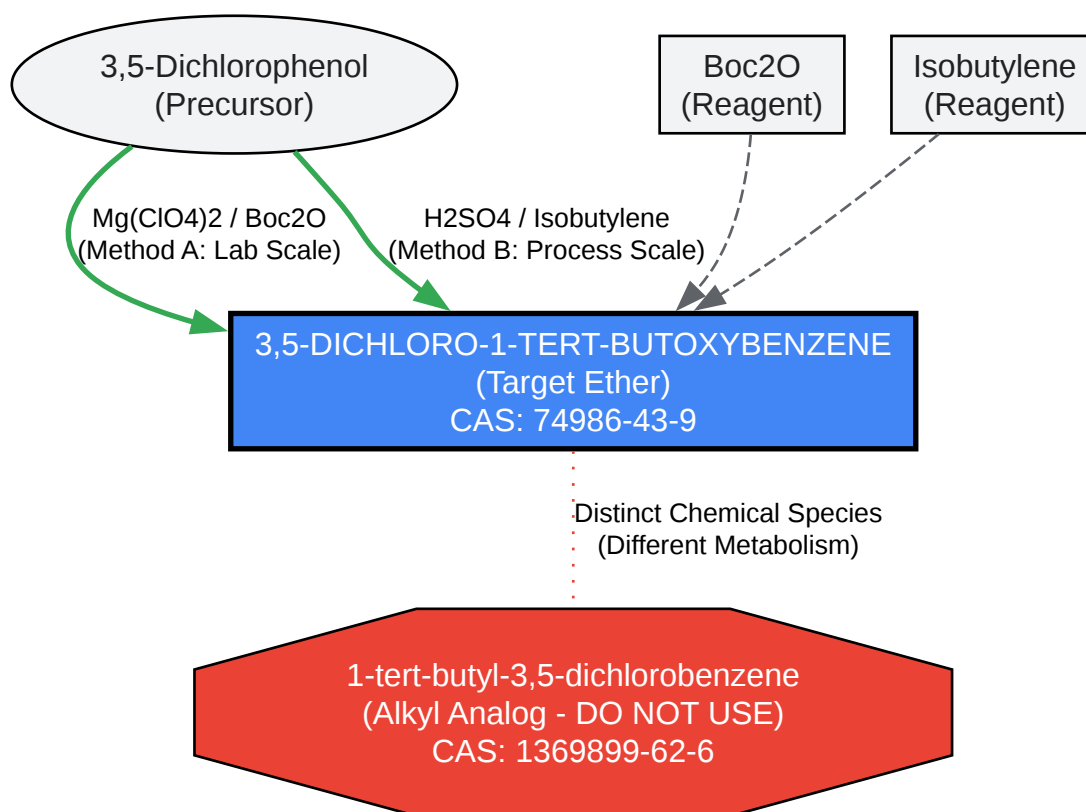
- Setup: Use a pressure-rated autoclave or sealed tube.[1]
- Reactants: Dissolve 3,5-dichlorophenol in DCM. Cool to -10°C.[1][2]
- Acid: Add conc. H₂SO₄ (catalytic, 0.1 equiv).
- Addition: Condense Isobutylene gas (excess, ~3 equiv) into the vessel.

- Reaction: Seal and stir at Room Temperature for 24 hours.
- Safety: Carefully vent excess isobutylene into a fume hood trap.[1]

Part 3: Visualization of Workflows

Figure 1: Synthetic Logic & Nomenclature Map

This diagram illustrates the relationship between the precursors, the target molecule, and the critical differentiation from its alkyl analog.[1]



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Caption: Synthesis pathways distinguishing the target ether from its common alkyl false-positive.

Part 4: Utility in Drug Development (The "Why")

Why synthesize this specific protected form? The tert-butyl ether serves two strategic functions in medicinal chemistry campaigns:

1. Directed Ortho-Metalation (DoM) Control: The tert-butoxy group is a weak Ortho-Directing Group (ODG).[1] Unlike the free phenol (which kills organolithiums via deprotonation) or the methyl ether (which is a strong ODG), the bulky tert-butyl group sterically hinders attack at the 2-position (between Cl and O).[1]

- Outcome: It forces lithiation to the 4-position (para to the oxygen), allowing for regioselective functionalization that is otherwise difficult to achieve on a symmetric ring.[1]

2. Robust Protection Strategy: The tert-butyl ether is stable against:

- Basic conditions: (NaOH, KOH, NaH).[1][3]
- Nucleophiles: (Grignard reagents, hydrides).[1]
- Oxidizing agents: (KMnO₄, Jones reagent).[1]

Deprotection Protocol (Self-Validating): To recover the phenol after modifying the ring:

- Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 ratio).[1]
- Mechanism: E1 elimination releasing isobutylene.[1]
- Validation: Loss of the 9H singlet at ~1.3-1.4 ppm in ¹H NMR.[1]

Part 5: Analytical Data Summary

Use this table to validate synthesized material.

Property	Specification
Physical State	Colorless Oil or Low-Melting Solid
Boiling Point	~110-115°C @ 15 mmHg (Estimated)
¹ H NMR (CDCl ₃)	δ 6.95 (t, 1H, Ar-H), 6.80 (d, 2H, Ar-H), 1.35 (s, 9H, t-Bu).[1]
¹³ C NMR	Distinct quaternary carbon signal at ~79 ppm (O-C-Me ₃).[1]
IR Spectrum	Absence of -OH stretch (3200-3600 cm ⁻¹); C-O stretch ~1240 cm ⁻¹ . [1]

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